molecular formula C17H18N4O B13867515 N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide

N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide

Katalognummer: B13867515
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: CHPRNPNDULGKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide is an organic compound with a complex structure that includes a benzimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide typically involves the condensation of 2-(2-methoxyphenyl)ethanimidamide with 1-methylbenzimidazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Wirkmechanismus

The mechanism of action of N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide is unique due to its specific structure, which includes a benzimidazole core and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C17H18N4O

Molekulargewicht

294.35 g/mol

IUPAC-Name

N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide

InChI

InChI=1S/C17H18N4O/c1-11(18)19-12-8-9-15-14(10-12)20-17(21(15)2)13-6-4-5-7-16(13)22-3/h4-10H,1-3H3,(H2,18,19)

InChI-Schlüssel

CHPRNPNDULGKJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3OC)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.